

Synthesis of tert-Amylamine from tert-Amyl Alcohol: Application Notes and Protocols

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Compound of Interest

Compound Name: *tert-Amylamine*

Cat. No.: *B128125*

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This document provides detailed application notes and protocols for the synthesis of **tert-amylamine** from tert-amyl alcohol. Three primary synthetic routes are presented: the Ritter reaction, direct catalytic amination, and an indirect method involving the formation of a tert-amyl chloride intermediate. Each method is described with detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in selecting and performing the optimal synthesis for their specific needs.

Ritter Reaction: A Two-Step Synthesis via an Amide Intermediate

The Ritter reaction offers a reliable method for converting tertiary alcohols into primary amines. [1] The reaction proceeds in two steps: first, the formation of a stable tert-amyl carbocation from tert-amyl alcohol in the presence of a strong acid, which is then trapped by a nitrile to form a stable N-tert-amyl amide. In the second step, this amide is hydrolyzed to yield the desired **tert-amylamine**. [1][2] For safety, chloroacetonitrile is utilized as a cyanide source, avoiding the use of highly toxic hydrogen cyanide. [3]

Quantitative Data

Parameter	Value	Reference
Step 1: N-tert-amyl-chloroacetamide formation		
Reactants	tert-Amyl alcohol, Chloroacetonitrile, Sulfuric Acid	[3]
Solvent	Acetic Acid	[3]
Temperature	Room Temperature	[3]
Reaction Time	Not specified, reaction completion monitored	[3]
Yield	High (based on similar tertiary alcohols)	[3]
Step 2: Hydrolysis to tert-Amylamine		
Reactant	N-tert-amyl-chloroacetamide, Thiourea	[3]
Solvent	Ethanol, Acetic Acid	[3]
Temperature	Reflux	[3]
Reaction Time	10 hours	[3]
Yield	Good to Excellent (based on similar amides)	[3]

Experimental Protocols

Step 1: Synthesis of N-(tert-Amyl)-2-chloroacetamide

- In a well-ventilated fume hood, a solution of tert-amyl alcohol (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- The flask is cooled in an ice bath.

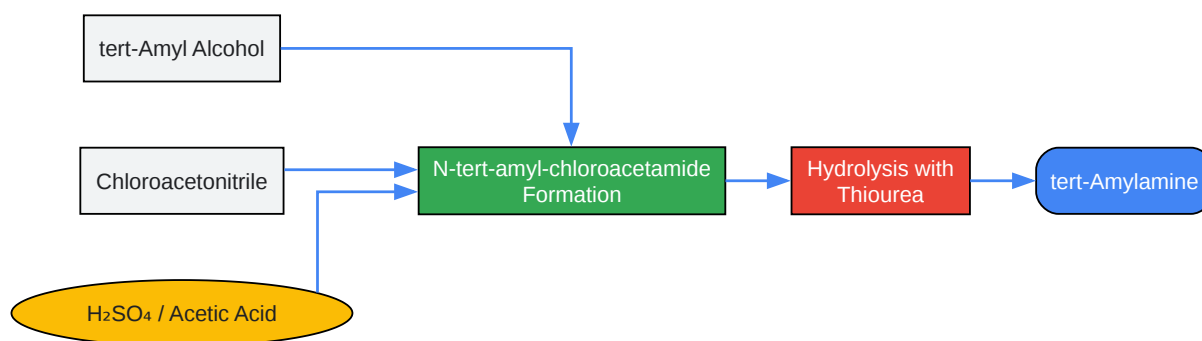
- Concentrated sulfuric acid (2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 20°C.
- Chloroacetonitrile (1.2 equivalents) is then added dropwise at a rate that maintains the reaction temperature below 30°C.
- After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
- The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by vacuum filtration.
- The solid is washed with cold water and then a cold, dilute sodium bicarbonate solution until the washings are neutral.
- The crude N-(tert-amyl)-2-chloroacetamide is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of N-(tert-Amyl)-2-chloroacetamide to **tert-Amylamine**

- A mixture of N-(tert-amyl)-2-chloroacetamide (1 equivalent) and thiourea (2 equivalents) in a 5:1 mixture of ethanol and acetic acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]
- The mixture is heated to reflux and maintained at this temperature for 10 hours.[3]
- The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.
- The aqueous layer is made strongly alkaline (pH > 12) by the addition of a concentrated sodium hydroxide solution, keeping the flask cool in an ice bath.
- The liberated **tert-amylamine** is then extracted with diethyl ether.

- The combined organic extracts are dried over anhydrous sodium sulfate or potassium hydroxide pellets.
- The solvent is carefully removed by distillation to yield **tert-amylamine**. Further purification can be achieved by fractional distillation.

Workflow Diagram



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Caption: Ritter reaction workflow for **tert-amylamine** synthesis.

Direct Catalytic Amination

Direct amination of alcohols with ammonia represents a more atom-economical approach, with water as the only byproduct.[4] This method typically employs a heterogeneous catalyst, such as Raney® Nickel, under elevated temperature and pressure.[4] *tert*-Amyl alcohol has been successfully used as a solvent in such reactions, indicating its stability under these conditions. [4][5][6]

Quantitative Data

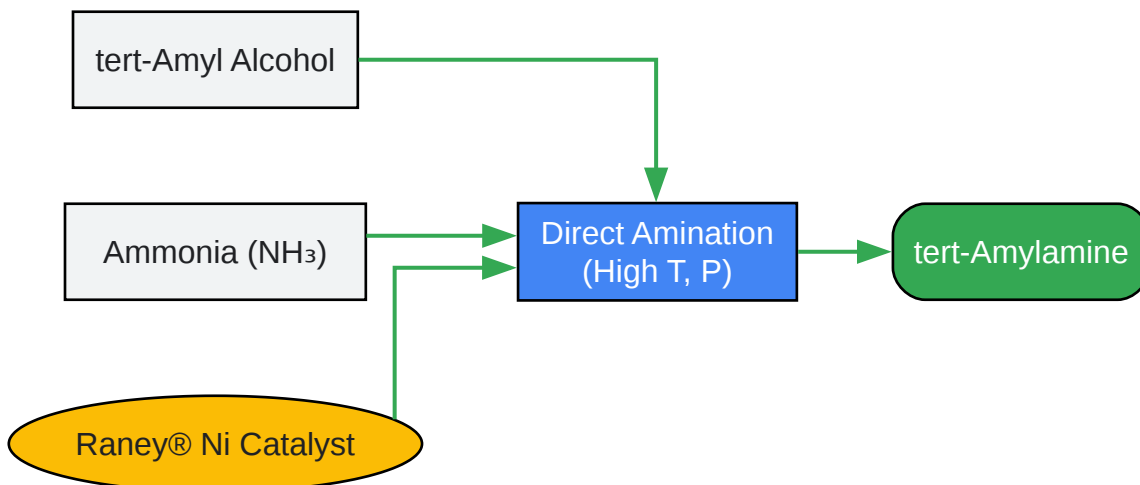
Parameter	Value	Reference
Reactants	tert-Amyl alcohol, Ammonia	[4]
Catalyst	Raney® Ni	[4]
Solvent	tert-Amyl alcohol (neat or with co-solvent)	[4]
Temperature	120 - 160 °C	[4]
Pressure	7 bar NH ₃	[4]
Reaction Time	18 hours	[4]
Yield	High conversion and selectivity expected based on similar alcohols	[4]

Experimental Protocol

- A high-pressure autoclave equipped with a magnetic stirring bar is charged with tert-amyl alcohol (substrate), Raney® Ni catalyst (e.g., 100 mg per 0.5 mmol of alcohol), and any additional solvent if required.[4]
- The autoclave is sealed and purged with nitrogen gas before being pressurized with ammonia to the desired pressure (e.g., 7 bar).[4]
- The reaction mixture is heated to the target temperature (e.g., 120-160°C) and stirred vigorously for a set period (e.g., 18 hours).[4]
- After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized in a well-ventilated fume hood.
- The reaction mixture is filtered to remove the catalyst.
- The filtrate can be analyzed by GC-MS to determine conversion and selectivity.
- For isolation, the product can be converted to its hydrochloride salt by adding a solution of HCl in diethyl ether. The precipitated salt is then collected by filtration, washed with diethyl

ether, and dried.^[4] The free amine can be liberated by treatment with a strong base.

Workflow Diagram



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Caption: Direct catalytic amination workflow.

Indirect Synthesis via tert-Amyl Chloride

This two-step method involves the conversion of tert-amyl alcohol to tert-amyl chloride, followed by nucleophilic substitution with ammonia. This is a classic approach for the synthesis of primary amines from tertiary alcohols.

Quantitative Data

Parameter	Value	Reference
Step 1: tert-Amyl Chloride Synthesis		
Reactants	tert-Amyl alcohol, Concentrated HCl	General Organic Chemistry Principles
Temperature	Room Temperature	General Organic Chemistry Principles
Reaction Time	Vigorous shaking for several minutes	General Organic Chemistry Principles
Yield	Typically high	General Organic Chemistry Principles
Step 2: Amination of tert-Amyl Chloride		
Reactants	tert-Amyl chloride, Excess Ammonia	General Organic Chemistry Principles
Solvent	Ethanol (optional)	General Organic Chemistry Principles
Temperature	Room temperature or gentle heating	General Organic Chemistry Principles
Reaction Time	Several hours to days, reaction completion monitored	General Organic Chemistry Principles
Yield	Moderate, dependent on minimizing elimination side reactions	General Organic Chemistry Principles

Experimental Protocols

Step 1: Synthesis of tert-Amyl Chloride

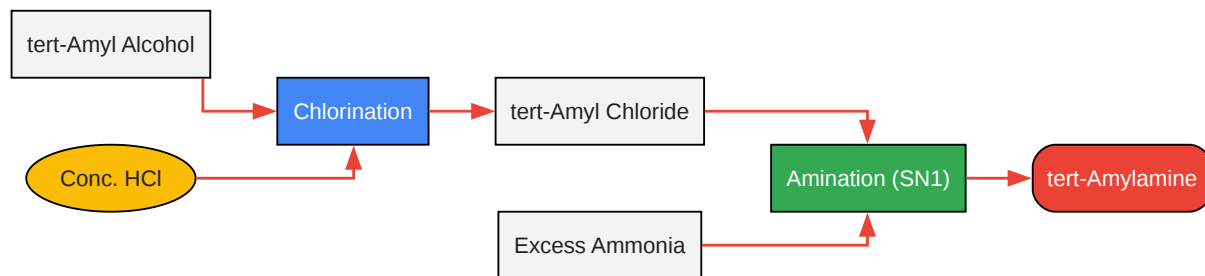
- In a separatory funnel, place tert-amyl alcohol and an excess of cold, concentrated hydrochloric acid.

- Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting the pressure.
- Allow the layers to separate. The upper layer is the crude tert-amyl chloride.
- Separate the layers and wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution, and finally with water.
- Dry the crude tert-amyl chloride over anhydrous calcium chloride.
- Purify the product by distillation, collecting the fraction boiling at the appropriate temperature for tert-amyl chloride.

Step 2: Synthesis of **tert-Amylamine** from tert-Amyl Chloride

- In a pressure vessel or a sealed tube, place the purified tert-amyl chloride and a large excess of concentrated aqueous or ethanolic ammonia. Using a large excess of ammonia is crucial to minimize the formation of di- and tri-alkylated byproducts.
- Seal the vessel and allow the reaction to proceed at room temperature with stirring for several days, or at a slightly elevated temperature (e.g., 40-50°C) for a shorter period. The reaction progress should be monitored (e.g., by GC-MS).
- After the reaction is complete, cool the vessel and carefully vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel and add a strong base (e.g., NaOH solution) to neutralize the ammonium chloride and liberate the free amine.
- Extract the **tert-amylamine** with a suitable organic solvent (e.g., diethyl ether).
- Dry the combined organic extracts over anhydrous potassium hydroxide.
- Remove the solvent by distillation, and then purify the **tert-amylamine** by fractional distillation.

Workflow Diagram



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Caption: Indirect synthesis of **tert-amylamine**.

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